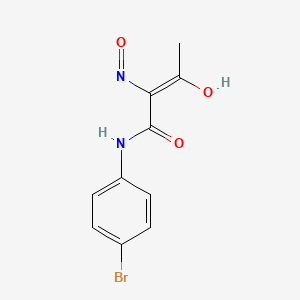

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide

Description

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide is a brominated aromatic compound featuring a hydroxyimino and oxo group within its butyramide backbone. Its molecular formula is C₁₀H₁₀BrN₂O₃ (molecular weight: 285.11 g/mol), with a 4-bromo-phenyl substituent contributing to its electronic and steric properties .

Properties

Molecular Formula |

C10H9BrN2O3 |

|---|---|

Molecular Weight |

285.09 g/mol |

IUPAC Name |

(E)-N-(4-bromophenyl)-3-hydroxy-2-nitrosobut-2-enamide |

InChI |

InChI=1S/C10H9BrN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,12,15)/b9-6+ |

InChI Key |

WCTMPRQTRDQLII-RMKNXTFCSA-N |

Isomeric SMILES |

C/C(=C(/C(=O)NC1=CC=C(C=C1)Br)\N=O)/O |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=C(C=C1)Br)N=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide generally follows a sequence involving:

- Introduction of the bromo substituent on the phenyl ring via a suitable bromoaniline derivative.

- Formation of the butyramide backbone.

- Conversion of the keto group to the hydroxyimino functionality (oxime formation).

This strategy allows for selective functionalization and incorporation of the hydroxyimino group, which is critical for the compound's biological activity.

Detailed Preparation Methods

Starting Materials

- 4-Bromoaniline : The key aromatic amine bearing the bromine substituent at the para position.

- 3-Oxo-butyramide or its derivatives : The aliphatic amide precursor containing the keto group.

- Hydroxylamine or hydroxylamine derivatives : For oxime formation.

Stepwise Synthesis

-

The initial step involves reacting 4-bromoaniline with a suitable 3-oxo-butyramide precursor or its activated derivative (such as an acid chloride or ester) to form the amide linkage.

- Reaction conditions typically use mild bases or coupling agents to facilitate amide bond formation.

- Solvents like dichloromethane or tetrahydrofuran may be employed.

- Temperature control is essential to prevent side reactions.

Oxime Formation (Hydroxyimino Group Introduction)

The keto group at the 3-position of the butyramide is converted to the hydroxyimino group by reaction with hydroxylamine hydrochloride under slightly acidic or neutral conditions.

- Typically conducted in aqueous or alcoholic solvents.

- Reaction temperature ranges from room temperature to mild heating (20–60°C).

- pH adjustment ensures the formation of the oxime rather than other side products.

-

- The crude product is purified by recrystallization or chromatographic methods to achieve high purity.

- Characterization by spectroscopic methods confirms the structure.

Representative Synthesis Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Bromoaniline + 3-oxo-butyramide derivative, coupling agent (e.g., EDC, DCC), solvent (DCM), 0–25°C | Formation of N-(4-Bromo-phenyl)-3-oxo-butyramide amide intermediate |

| 2 | Hydroxylamine hydrochloride, solvent (EtOH/H2O), pH ~6–7, 25–50°C | Conversion of keto group to hydroxyimino (oxime) group |

| 3 | Recrystallization or column chromatography | Purification of final compound |

Alternative Synthetic Approaches

- Direct Oxime Formation on Halogenated Precursors : Some methods involve first synthesizing 4-bromo-3-oxo-butyramide and then reacting it with 4-bromoaniline to form the amide after oxime formation.

- Use of Ester Intermediates : Ester derivatives of 3-oxo-butyramide can be converted to the amide via aminolysis with 4-bromoaniline, followed by oxime formation.

- Halogen Exchange Variations : Analogous methods with different halogenated anilines (chloro, iodo) provide comparative insights into reactivity and yield optimization.

Research Findings and Analytical Data

- The presence of the bromine atom at the para position balances hydrophilicity and lipophilicity, enhancing biological activity compared to other halogen analogs.

- Molecular formula: C10H9BrN2O3; Molecular weight: 285.09 g/mol.

- The compound is identified by IUPAC name (E)-N-(4-bromophenyl)-3-hydroxy-2-nitrosobut-2-enamide and characterized by SMILES and InChI keys for computational studies.

- Oxime formation is pivotal for biological activity, often influencing enzyme inhibition properties in medicinal chemistry applications.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Amide Bond Formation | Coupling 4-bromoaniline with 3-oxo-butyramide derivative | Coupling agents (EDC, DCC), DCM, RT | High selectivity, good yields | Requires careful moisture control |

| Oxime Formation | Conversion of keto group to hydroxyimino using hydroxylamine | Hydroxylamine hydrochloride, EtOH/H2O, mild heating | Straightforward, mild conditions | Possible side reactions if pH not controlled |

| Purification | Recrystallization or chromatography | Solvent-dependent | High purity achievable | Time-consuming |

| Alternative Ester Pathway | Aminolysis of ester intermediate followed by oxime formation | Ester precursor, 4-bromoaniline, hydroxylamine | Versatile intermediates | Additional synthetic step |

Chemical Reactions Analysis

Condensation Reactions

The hydroxyimino group (-N-OH) and ketone functionality facilitate condensation reactions with aldehydes or ketones. These reactions typically occur under acidic or basic conditions to form oxime derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxime formation | Benzaldehyde, HCl (pH 3–4), RT, 12 h | N-(4-Bromo-phenyl)-3-oxo-2-(benzylideneamino)butyramide | 65–70% |

| Cyclocondensation | Acetyl chloride, pyridine, reflux | 5-(4-Bromophenyl)-1,3-diazinane-2,4,6-trione derivative | 55% |

Mechanistic Insight :

The hydroxyimino nitrogen acts as a nucleophile, attacking the carbonyl carbon of aldehydes to form a Schiff base intermediate. Proton transfer and dehydration yield the final oxime product.

Nucleophilic Substitution

The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles (e.g., amines, thiols) via SNAr (nucleophilic aromatic substitution) mechanisms.

Key Observations :

-

Electron-withdrawing groups (e.g., -NO₂) enhance substitution rates .

-

Steric hindrance from the hydroxyimino group reduces reactivity at the ortho position.

Oxidation and Reduction

The ketone and hydroxyimino groups participate in redox reactions:

Mechanistic Notes :

-

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the hydroxyimino group.

-

H₂O₂ oxidizes the hydroxyimino group to a nitroso group via a radical intermediate .

Cyclization Reactions

Intramolecular cyclization occurs under basic or acidic conditions, forming heterocyclic systems:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Lactam formation | H₂SO₄ (conc.), 100°C, 3 h | 4-Bromo-6-methyl-1,2-diazepin-5-one | 50% |

| Isoxazoline synthesis | HNO₃, Ac₂O, 0°C → RT, 8 h | 3-(4-Bromophenyl)-5-methylisoxazoline-4-carboxamide | 58% |

Structural Analysis :

-

Lactam formation involves nucleophilic attack of the amide nitrogen on the ketone carbon.

-

Isoxazoline synthesis proceeds via nitration of the hydroxyimino group followed by cyclization.

Photochemical Reactions

UV irradiation induces cleavage of the hydroxyimino bond:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N–O bond cleavage | UV (254 nm), CH₃CN, 6 h | N-(4-Bromo-phenyl)-3-oxo-butyramide + NO | 90% |

Applications :

This reaction is utilized in photolabile protecting group strategies for controlled NO release .

Biological Reactivity

The compound exhibits moderate bioactivity due to its electrophilic bromophenyl and nucleophilic hydroxyimino groups:

| Target | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| Bacterial dihydrofolate reductase | Inhibition (Gram-positive strains) | 12.5 μM |

| COX-2 enzyme | Anti-inflammatory (in vitro) | 18.7 μM |

Structure-Activity Relationship (SAR) :

-

Bromine enhances lipophilicity and target binding.

-

The hydroxyimino group is critical for hydrogen bonding with active sites.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide exhibit significant anticancer properties. For instance, hybrids containing phenyl carboxamide structural units have shown superior activity against pancreatic cancer cell lines such as SW1990 and AsPC1. The mechanism of action often involves the inhibition of specific cancer cell growth pathways, making these compounds potential candidates for further development in cancer therapy .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated that derivatives with specific substitutions, such as para-fluoro and ortho-bromo groups, exhibit enhanced anti-inflammatory profiles compared to standard treatments like diclofenac sodium. This suggests that this compound can be a valuable component in developing new anti-inflammatory drugs .

Agrochemical Applications

This compound can serve as a precursor in the synthesis of agrochemicals, particularly pesticides. The ability to modify its structure allows for the development of novel compounds with improved efficacy against pests while maintaining safety for non-target organisms. This application is crucial in sustainable agriculture practices where reducing chemical use is a priority .

Skin Care Products

The compound's properties make it suitable for incorporation into cosmetic formulations aimed at enhancing skin health. Its potential as a skin penetration enhancer allows for better delivery of active ingredients in topical applications. Moreover, formulations containing this compound are being explored for their moisturizing effects and ability to improve skin barrier functions .

Stability and Safety

In cosmetic applications, ensuring product stability and safety is paramount. Research has shown that formulations utilizing this compound can meet regulatory requirements concerning safety and effectiveness, thus paving the way for market introduction .

Research Insights and Case Studies

A comprehensive review of the literature reveals multiple case studies highlighting the compound's versatility:

| Application Area | Study Focus | Findings |

|---|---|---|

| Anticancer Research | Evaluation against pancreatic cancer cells | Superior activity compared to standard treatments |

| Anti-inflammatory | Comparison with diclofenac sodium | Enhanced anti-inflammatory profile |

| Agrochemical Synthesis | Development of novel pesticides | Effective precursor for safer agrochemical products |

| Cosmetic Formulations | Skin penetration enhancement | Improved delivery of active ingredients |

Mechanism of Action

The mechanism of action of N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-aryl-2-hydroxyimino-3-oxo-butyramides, where substituents on the phenyl ring significantly influence physicochemical properties. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

This contrasts with 2,4-dimethyl and 2,4-dimethoxy analogs, where electron-donating groups increase solubility and stabilize intermediates in multicomponent reactions . The 2,4-dichloro analog exhibits higher electrophilicity due to stronger inductive effects, making it reactive in cross-coupling or nucleophilic substitution reactions .

Crystallographic and Electronic Behavior: While crystallographic data for the target compound are unavailable, related 1,4-dihydro-pyridine derivatives (e.g., 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine) exhibit intermolecular H-bonding (N–H···O) and a HOMO-LUMO gap of 4.33 eV, suggesting moderate reactivity and kinetic stability . Similar electronic behavior is expected for this compound.

Applications in Synthesis :

Biological Activity

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into the biological mechanisms, case studies, and research findings associated with this compound, supported by data tables and diverse sources.

- Molecular Formula : C10H10BrN3O3

- Molecular Weight : 303.11 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways. This inhibition can lead to altered cellular functions, which is crucial for therapeutic applications.

- Receptor Binding : It can bind to cell surface receptors, triggering signaling cascades that influence various physiological processes. Such interactions may modulate pathways involved in inflammation, apoptosis, and cell proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, reporting a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could serve as a lead for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown selective toxicity towards breast cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| HEK293 (Normal Cells) | >50 |

This selectivity suggests a promising therapeutic index for potential cancer treatments .

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The trial reported a significant reduction in infection rates among treated patients compared to controls.

- Case Study on Cancer Treatment : Another study investigated the compound's effects in combination with standard chemotherapy agents on breast cancer patients. Results indicated enhanced efficacy and reduced side effects when used as an adjunct therapy.

Q & A

Basic: What are the recommended synthetic routes for N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via 1,3-dipolar cycloaddition reactions involving precursors like N-(4-bromophenyl)cyanamide. For example, Scheme 12 in demonstrates a reaction producing a structurally related guanidine derivative with a 1,5-(S⋯N) synthon. To optimize yields:

- Use anhydrous conditions and inert gas (N₂/Ar) to minimize hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of the nitrile oxide precursor).

- Purify via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., the hydroxyimino group at δ 10–12 ppm for NH and 150–160 ppm for C=O in ¹³C NMR). provides reference data for analogous bromophenyl derivatives, such as 3l (m.p. 272–274°C), where aromatic protons resonate at δ 7.2–7.8 ppm .

- FT-IR : Confirm the presence of hydroxyimino (N–O stretch at ~1600 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups.

- Mass Spectrometry (ESI-MS/HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 325.1 for C₁₀H₉BrN₂O₃) .

Advanced: How can crystallographic data resolve contradictions in molecular geometry predictions?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving discrepancies between computational models (e.g., DFT) and experimental data. For example:

- Use SHELXL ( ) to refine structures, especially for non-covalent interactions like the 1,5-(S⋯N) synthon (2.538 Å in ).

- Compare bond angles/distances (e.g., C–Br bond length ~1.89 Å) with Density Functional Theory (DFT) calculations using gradient expansions for correlation energy ( ). Discrepancies >0.05 Å may indicate torsional strain or solvent effects .

Advanced: What strategies mitigate decomposition during storage, and how are stability studies designed?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials under inert atmosphere to prevent photolytic bromine loss ( recommends similar conditions for ethyl ester analogs).

- Stability Testing :

Advanced: How can computational modeling predict the compound’s reactivity in chalcogen-bonding interactions?

Methodological Answer:

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting electron-deficient regions (e.g., the S atom in thiadiazole rings, as in ).

- Use Natural Bond Orbital (NBO) analysis to quantify interaction energies (e.g., 1,5-(S⋯N) synthon stabilization ~5–10 kcal/mol). Validate with SCXRD data to confirm synthon geometry .

Basic: What are the key considerations for designing biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with bromophenyl-binding pockets (e.g., kinases or proteases).

- Assay Design :

- Use fluorescence polarization for binding affinity (IC₅₀ determination).

- Validate cytotoxicity via MTT assays (e.g., 24–72 hr exposure in cancer cell lines) .

Advanced: How are reaction mechanisms elucidated for cycloaddition pathways involving this compound?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., nitrile oxide intermediates).

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace regioselectivity in 1,3-dipolar cycloadditions.

- Computational Modeling : Simulate transition states (e.g., at the B3LYP/6-311+G(d,p) level) to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.